Cas no 2138069-40-4 (4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one)

4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one is a synthetic organic compound featuring a cyclohexanone core substituted with a methyl group at the 4-position and a 1,3-thiazol-4-yl moiety at the 3-position. This structure imparts unique reactivity and potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the thiazole ring enhances its versatility in heterocyclic chemistry, enabling further functionalization or incorporation into bioactive molecules. Its well-defined stereochemistry and purity make it suitable for precise synthetic applications. The compound’s stability under standard conditions ensures reliable handling and storage, while its distinct structural features offer opportunities for targeted molecular design in medicinal and materials chemistry.
4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one structure
2138069-40-4 structure
Product name:4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one
CAS No:2138069-40-4
MF:C10H13NOS
MW:195.281321287155
CID:6049647
PubChem ID:165496635

4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2138069-40-4
    • EN300-1156606
    • 4-methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one
    • 4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one
    • Inchi: 1S/C10H13NOS/c1-7-2-3-8(12)4-9(7)10-5-13-6-11-10/h5-7,9H,2-4H2,1H3
    • InChI Key: CTBFPHZTINWYLQ-UHFFFAOYSA-N
    • SMILES: S1C=NC(=C1)C1CC(CCC1C)=O

Computed Properties

  • Exact Mass: 195.07178521g/mol
  • Monoisotopic Mass: 195.07178521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 58.2Ų

4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1156606-1.0g
4-methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one
2138069-40-4
1g
$0.0 2023-06-09

Additional information on 4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one

4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one (CAS No. 2138069-40-4): A Comprehensive Overview

4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one (CAS No. 2138069-40-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. In this article, we will delve into the chemical properties, biological activities, and recent research advancements of 4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one.

Chemical Structure and Properties

4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one is a cyclic compound with a molecular formula of C12H15NOS. The molecule consists of a cyclohexane ring substituted with a methyl group and a thiazole ring. The presence of the thiazole moiety imparts unique chemical and biological properties to the compound. The thiazole ring is known for its aromaticity and ability to form hydrogen bonds, which can enhance the compound's interactions with biological targets.

The physical properties of 4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one include a melting point of approximately 95°C and a boiling point of around 250°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various experimental conditions in both in vitro and in vivo studies.

Biological Activities and Mechanisms of Action

4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one has been extensively studied for its biological activities, particularly its potential as an anti-inflammatory and anti-cancer agent. Recent research has highlighted its ability to modulate key signaling pathways involved in inflammation and cancer progression.

Inflammation is a complex biological response to harmful stimuli such as pathogens, damaged cells, or irritants. Chronic inflammation is associated with various diseases, including arthritis, cardiovascular diseases, and cancer. Studies have shown that 4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by interfering with the NF-kB signaling pathway. This mechanism of action makes it a promising candidate for the development of anti-inflammatory drugs.

Cancer is another area where 4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one has shown significant potential. Research has demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. Specifically, it can upregulate the expression of pro-apoptotic proteins such as Bax and Bak while downregulating anti-apoptotic proteins like Bcl-2. Additionally, it has been found to inhibit cell proliferation by targeting key cell cycle regulators such as cyclin D1 and CDK4/6.

Clinical Applications and Future Prospects

The therapeutic potential of 4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one has led to several preclinical studies aimed at evaluating its safety and efficacy in various disease models. Preclinical data from animal studies have shown that it can effectively reduce inflammation and tumor growth without significant toxicity. These findings have paved the way for further clinical trials to assess its therapeutic benefits in human patients.

In addition to its direct therapeutic applications, 4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one serves as a valuable lead compound for drug discovery efforts. Its unique chemical structure provides a scaffold for the design and synthesis of novel derivatives with enhanced potency and selectivity. Ongoing research is focused on optimizing its pharmacokinetic properties to improve bioavailability and reduce side effects.

Conclusion

4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one (CAS No. 2138069-40-4) is a promising compound with diverse biological activities that make it an attractive target for medicinal chemistry and pharmaceutical research. Its anti-inflammatory and anti-cancer properties have been validated through extensive preclinical studies, setting the stage for further clinical evaluation. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the development of novel treatments for various diseases.

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